Cyclopentane; 1-cyclopentylethanone; iron

Catalog No.
S515745
CAS No.
1271-55-2
M.F
C12H22FeO
M. Wt
238.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentane; 1-cyclopentylethanone; iron

CAS Number

1271-55-2

Product Name

Cyclopentane; 1-cyclopentylethanone; iron

IUPAC Name

cyclopentane;1-cyclopentylethanone;iron

Molecular Formula

C12H22FeO

Molecular Weight

238.15 g/mol

InChI

InChI=1S/C7H12O.C5H10.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h7H,2-5H2,1H3;1-5H2;

InChI Key

CZHZORXSNFKIRJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-Acetylferrocene; 1 Acetylferrocene; 1Acetylferrocene; Acetoferrocene; Acetylferrocene;

Canonical SMILES

CC(=O)C1CCCC1.C1CCCC1.[Fe]

Isomeric SMILES

CC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

The exact mass of the compound Acetylferrocene is 228.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115511. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acetylferrocene (1-cyclopentylethanone; iron) is a stable, mono-substituted organoiron compound characterized by an electron-withdrawing acetyl group attached to one of its cyclopentadienyl rings [1]. This structural modification alters its electronic and physical properties compared to the parent ferrocene, shifting its redox potential, increasing its solubility in polar organic solvents, and modifying its volatility [2]. In industrial and advanced laboratory settings, acetylferrocene is procured as a precursor for vinylferrocene and chiral ferrocenyl derivatives, an electrocatalytic mediator in carbon paste electrodes (CPEs), and a burn-rate catalyst for composite solid propellants [3].

Attempting to substitute acetylferrocene with unsubstituted ferrocene or over-substituted diacetylferrocene leads to process failures in both synthetic and electrochemical workflows [1]. The electron-withdrawing nature of the acetyl group shifts the Fe(II)/Fe(III) redox couple to a more positive potential, meaning standard ferrocene cannot provide the required oxidizing strength when converted to its corresponding ferrocenium cation [2]. In solid propellant applications, standard ferrocene suffers from high migration rates within the polymeric binder, leading to localized pressure fluctuations, whereas acetylferrocene offers a modified volatility and migration profile[3]. Furthermore, in polymer synthesis, acetylferrocene provides a definitive, mono-functional handle for high-yield reduction to 1-ferrocenylethanol; using generic ferrocene would require direct, non-selective functionalization that results in intractable mixtures and low yields .

Electrocatalytic Mediation in Carbon Paste Electrodes

In the fabrication of electrochemical sensors, acetylferrocene is utilized as a redox mediator. When incorporated into carbon paste electrodes (AFMCPE), it lowers the activation energy required for the oxidation of analytes such as hydrazine[1]. Quantitative studies demonstrate that an acetylferrocene-modified electrode reduces the oxidation potential of hydrazine by 228 mV compared to an unmodified carbon paste baseline [1]. Furthermore, the heterogeneous electron transfer rate constant between acetylferrocene and the carbon paste substrate is estimated at 3.45×10−4 cm/s, ensuring rapid signal transduction [2].

Evidence DimensionOxidation overpotential reduction for hydrazine
Target Compound Data228 mV reduction in oxidation potential
Comparator Or BaselineUnmodified carbon paste electrode (CPE)
Quantified Difference228 mV lower operating potential
ConditionspH 7.5 aqueous solution, cyclic voltammetry

Lowering the oxidation potential minimizes interference from other electroactive species, making this compound essential for procuring highly selective electrochemical diagnostic platforms.

Precursor Efficiency for Vinylferrocene Synthesis

Acetylferrocene serves as a primary starting material for the synthesis of vinylferrocene, a monomer for redox-active polymers. The mono-substituted acetyl group allows for selective reduction using sodium borohydride (NaBH4) under mild conditions. Experimental protocols yield 1-ferrocenylethanol at approximately 87% efficiency, which is subsequently dehydrated to vinylferrocene [1]. Attempting to bypass this specific mono-acetylated precursor by directly functionalizing ferrocene results in poor selectivity and complex mixtures of unreacted, mono-, and di-substituted products, reducing overall process yield and increasing purification costs .

Evidence DimensionSynthetic yield of 1-ferrocenylethanol intermediate
Target Compound Data~87% yield via NaBH4 reduction
Comparator Or BaselineDirect functionalization of unsubstituted ferrocene
Quantified DifferenceSelective mono-functionalization vs. intractable multi-substituted mixtures
ConditionsMethanol solvent, mild reduction followed by dehydration

Procuring acetylferrocene directly eliminates the costly and low-yield separation steps associated with raw ferrocene functionalization, streamlining the scale-up of organometallic polymers.

Tailored Burn Rate Catalysis in Composite Propellants

In aerospace engineering, acetylferrocene is utilized as a burn rate modifier for ammonium perchlorate (AP) and hydroxy-terminated polybutadiene (HTPB) composite propellants [1]. The addition of acetylferrocene at low concentrations (0.1–1.0 wt%) accelerates the thermal decomposition of AP and promotes binder oxidation, increasing the propellant surface regression rate by 20–50% compared to uncatalyzed baselines [2]. Crucially, the acetyl substituent alters the compound's solubility and migration characteristics within the HTPB matrix compared to unsubstituted ferrocene, providing a predictable thrust profile without the severe migration-induced pressure spikes associated with the parent compound [1].

Evidence DimensionPropellant surface regression rate
Target Compound Data20–50% increase at 0.1–1.0 wt% loading
Comparator Or BaselineUncatalyzed AP/HTPB baseline
Quantified Difference20–50% faster burn rate with improved matrix stability
ConditionsAP/HTPB composite solid propellant formulations

For defense and aerospace procurement, acetylferrocene provides a critical balance of high catalytic activity and improved binder compatibility, ensuring reliable solid rocket motor performance.

Redox Potential Tuning for Oxidizing Agents

The electron-withdrawing nature of the acetyl group fundamentally alters the electrochemical properties of the ferrocene core [1]. Cyclic voltammetry measurements confirm that the half-wave potential of the acetylferrocene/acetylferrocenium couple is shifted to a significantly more positive value compared to the standard ferrocene/ferrocenium couple (+0.64 V vs NHE) [2]. Because it is harder to oxidize acetylferrocene, its oxidized form—acetylferrocenium—is more easily reduced, making it a more potent 1-electron oxidizing agent than unsubstituted ferrocenium [1].

Evidence DimensionHalf-wave redox potential (E1/2) and oxidizing strength
Target Compound DataMore positive E1/2; stronger 1e- oxidant
Comparator Or BaselineFerrocene (+0.64 V vs NHE)
Quantified DifferencePositive shift in redox potential driving higher oxidative potency
ConditionsCyclic voltammetry in non-aqueous solvent

Buyers developing advanced redox-flow batteries or requiring potent, reversible 1e- oxidants for chemical synthesis must select acetylferrocene over standard ferrocene to achieve the necessary thermodynamic driving force.

Precursor for Organometallic Polymers

Acetylferrocene is procured as a primary precursor for synthesizing vinylferrocene. Its clean reduction and dehydration profile make it indispensable for manufacturing polyvinylferrocene and other redox-active polymers used in battery materials, electrochromic devices, and specialized coatings .

Modifier for Electrochemical Diagnostic Sensors

Due to its stable redox mediation and favorable electron transfer kinetics, acetylferrocene is utilized for modifying carbon paste and glassy carbon electrodes. It is deployed in analytical labs for the sensitive, low-overpotential detection of analytes like hydrazine, L-cysteine, and sulfites in environmental and biological samples [1].

Burn Rate Catalyst for Solid Rocket Propellants

In aerospace and defense manufacturing, acetylferrocene is integrated into AP/HTPB composite propellants. It is selected over standard ferrocene to achieve a 20–50% increase in burn rate while mitigating the severe migration issues that can lead to motor failure [2].

Potent 1-Electron Oxidant Generation

For synthetic chemistry and redox-flow battery research, acetylferrocene is utilized to generate the acetylferrocenium cation. Its positive-shifted redox potential makes it a more potent 1-electron oxidizing agent compared to standard ferrocenium, enabling reactions that require higher oxidation potentials[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Orange crystalline solid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

238.102001 Da

Monoisotopic Mass

238.102001 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

1271-55-2

Wikipedia

Acetylferrocene

Dates

Last modified: 08-15-2023
1: Yadav S, Singh RV. Ferrocenyl-substituted Schiff base complexes of boron: synthesis, structural, physico-chemical and biochemical aspects. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Jan;78(1):298-306. doi: 10.1016/j.saa.2010.10.010. Epub 2010 Dec 16. PubMed PMID: 21167770.
2: Zhang J, Liu WY, Zhang X. [Study of the characterization of beta-cyclodextrin-acetylferrocene-thiosemicarbazone inclusion complex and micro-environmental effects]. Guang Pu Xue Yu Guang Pu Fen Xi. 2005 Oct;25(10):1568-72. Chinese. PubMed PMID: 16395884.
3: Alvarado YJ, Peña-Suárez JL, Cubillán N, Labarca PH, Caldera-Luzardo JA, López-Linares F. Influence of the dielectric medium on the carbonyl infrared absorption peak of acetylferrocene. Molecules. 2005 Feb 28;10(2):457-74. PubMed PMID: 18007317.
4: Leung HW, Hallesy DW, Shott LD, Murray FJ, Paustenbach DJ. Toxicological evaluation of substituted dicyclopentadienyliron (ferrocene) compounds. Toxicol Lett. 1987 Sep;38(1-2):103-8. PubMed PMID: 3629622.
5: Bertau M, Jörg G. Saccharides as efficacious solubilisers for highly lipophilic compounds in aqueous media. Bioorg Med Chem. 2004 Jun 1;12(11):2973-83. PubMed PMID: 15142556.
6: Vashisht Gopal YN, Jayaraju D, Kondapi AK. Topoisomerase II poisoning and antineoplastic action by DNA-nonbinding diacetyl and dicarboxaldoxime derivatives of ferrocene. Arch Biochem Biophys. 2000 Apr 1;376(1):229-35. PubMed PMID: 10729210.

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